![molecular formula C₁₂H₂₃NO₆ B1139653 6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid CAS No. 104154-10-1](/img/structure/B1139653.png)

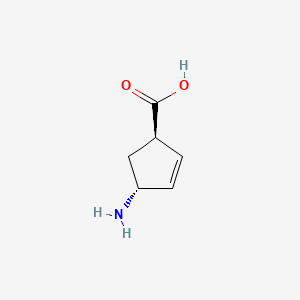

6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid, also known as 6-HMPHA, is an organic compound that has been studied for its potential applications in a wide range of scientific research areas. 6-HMPHA is a derivative of piperidine, a cyclic amine, and is composed of a six-carbon chain with three hydroxyl groups and a hydroxymethyl group. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Preparation of Affinity Resin Specific for Man9 Mannosidase

This compound is used in the preparation of an affinity resin specific for Man9 mannosidase . Man9 mannosidase is an enzyme involved in the post-translational processing of N-linked glycoprotein (Man)9 (GlcNAc)2 .

Biomedical Applications

“N-5-Carboxypentyl-deoxymannojirimycin” is an essential compound in the field of biomedicine . It showcases its indispensability for the treatment of a multitude of diseases . With its remarkable pharmacological attributes, this particular product exhibits promising potential as a plausible therapeutic agent for inhibiting specific enzymes implicated .

Proteomics Research

“N-5-Carboxypentyl-deoxymannojirimycin” is a specialty product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

Mechanism of Action

- Specifically, glucosidase II catalyzes the first committed step in the biosynthesis of complex N-glycans. It controls the conversion of high mannose structures to complex N-glycans, which is the final hydrolytic step in the N-glycan maturation pathway .

- By inhibiting glucosidase II, the compound disrupts the proper processing of N-linked glycoproteins. This leads to altered glycan structures and affects protein folding, trafficking, and function .

- Normally, glucosidase II removes two glucose residues from the N-linked glycan precursor, allowing further glycan processing. Inhibition by N-5-Carboxypentyl-deoxymannojirimycin disrupts this process, leading to accumulation of high mannose structures and impaired glycoprotein maturation .

- Cellular effects include altered glycosylation patterns, potential ER stress, and compromised protein trafficking .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNVTDIFZTZBJY-CNVPUSNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-5-Carboxypentyl-deoxymannojirimycin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

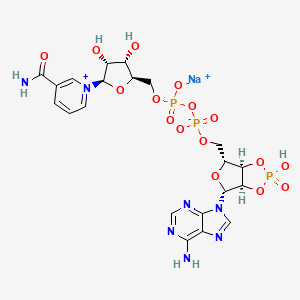

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)